What are the physical and chemical properties of 2,4,4-trimethyl-2-pentene?
What are the physical and chemical properties of 2,4,4-trimethyl-2-pentene?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 2,4,4-trimethyl-2-pentene, also known as β-diisobutylene. The information is compiled to support research and development activities, with a focus on data presentation, experimental context, and chemical reactivity.
General Information
2,4,4-Trimethyl-2-pentene is a branched alkene, an organic compound with the molecular formula C₈H₁₆.[1] It is typically a colorless liquid with a distinct odor.[1][2] The presence of a double bond in its structure makes it more reactive than its saturated alkane counterparts, allowing it to participate in various chemical reactions, most notably addition reactions.[1] It is primarily used in organic synthesis as a starting material or intermediate for producing other chemicals, including fragrances, flavors, and polymers.[1][3]
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IUPAC Name: 2,4,4-trimethylpent-2-ene[2]
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CAS Number: 107-40-4[2]
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Synonyms: β-Diisobutylene, 2,2,4-Trimethyl-3-pentene, 2,4,4-Trimethylpent-2-ene[1][4]
Physical Properties
The physical characteristics of 2,4,4-trimethyl-2-pentene are summarized in the table below. It is a highly flammable liquid and is insoluble in water but soluble in many organic solvents like ethanol (B145695) and ether.[2][3]
| Property | Value | Conditions |
| Molecular Weight | 112.21 g/mol [2][3] | |
| Appearance | Colorless liquid[2][5] | |
| Boiling Point | 104 °C[6][7][8] | at 760 mm Hg |
| Melting Point | -106.3 °C[2][6][7][9] | |
| Density | 0.72 g/mL[6][7][8] | at 25 °C |
| 0.7218 g/mL[2] | at 20 °C/4 °C | |
| Refractive Index | 1.416[6][7][8] | at 20 °C/D |
| Solubility in Water | 8.0 x 10⁻³ g/L[3] | at 25 °C |
| Vapor Pressure | 83 mmHg[7][8] | at 37.7 °C |
| 35.1 mmHg (est.)[9] | at 25.0 °C | |
| Vapor Density | >1 (air = 1)[3][7][8] | |
| 3.8 (air = 1)[2] | ||
| Flash Point | 2 °C[7][8] | closed cup |
| Autoignition Temp. | 305 °C (581 °F)[2][3] | |
| Viscosity | 2.7903 Pa·s[3] | at 166.84 K |
| Surface Tension | 3.3078 x 10⁻² N/m[3] | at 166.8 K |
| Heat of Vaporization | 4.4208 x 10⁷ J/kmol[3] | at 166.84 K |
Chemical Properties
The chemical behavior of 2,4,4-trimethyl-2-pentene is largely dictated by its alkene functional group. It is highly flammable and can form explosive mixtures with air.[5]
| Property | Description |
| Reactivity | The presence of a carbon-carbon double bond makes it susceptible to addition reactions.[1] It reacts with oxidizing agents.[5] |
| Flammability | Highly flammable liquid and vapor.[5][7] Vapors are heavier than air and may travel to an ignition source.[5] |
| Atmospheric Reactivity | In the atmosphere, it reacts with photochemically-produced hydroxyl radicals and ozone. The atmospheric half-life with hydroxyl radicals is estimated to be about 4.4 hours, and with ozone, it is about 2 hours.[3] |
| Stability | Stable under normal conditions. Avoid contact with strong oxidizing agents, acids, and bases.[10] |
Spectroscopic Data
A variety of spectroscopic data is available for the characterization of 2,4,4-trimethyl-2-pentene. This includes:
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Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectral data are available.[3][11][12]
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Infrared Spectroscopy (IR): IR spectral data has been collected.[3][13]
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Mass Spectrometry (MS): Electron ionization mass spectra are available, often coupled with Gas Chromatography (GC-MS).[3][4][14]
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UV-Visible Spectroscopy (UV): Maximum absorption is noted at 207 nm in alcohol.[3]
Experimental Protocols
Detailed experimental protocols for determining every physical property are not available in the cited literature. However, methods for purification and analysis have been described.
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Purification Method: Due to its high flammability, fractional distillation under a nitrogen atmosphere is recommended for purification.[3][6] This method separates the compound from impurities based on differences in boiling points while the inert atmosphere prevents combustion.
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Analytical Laboratory Methods:
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Gas Chromatography (GC): A chromatographic method has been described for identifying volatile components, including 2,4,4-trimethyl-2-pentene, in air samples from rubbers. This method utilizes a flame ionization detector (FID) and a copper capillary column with squalane.[2]
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been employed for the analysis of butene oligomerates, where 2,4,4-trimethyl-2-pentene is a component.[6][7]
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Reactivity and Synthesis
The double bond in 2,4,4-trimethyl-2-pentene is the center of its chemical reactivity. It readily undergoes electrophilic addition reactions. For instance, it can be hydrogenated in the liquid phase over a Pd/γ-Al₂O₃ catalyst.[6][7] It also reacts with oxidants and is involved in atmospheric photochemical reactions.[3][5]
Several industrial synthesis routes for 2,4,4-trimethyl-2-pentene and its isomer have been reported:
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From Isobutylene (B52900): One common method involves the extraction of isobutylene with sulfuric acid, followed by heating the extract to release a mixture of isomeric diisobutylenes.[3]
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As a By-product: It is also formed as a by-product in the manufacturing of methyl tert-butyl ether (MTBE) and butadiene.[3]
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From Alcohols: A documented preparation method involves the reaction of tert-butanol (B103910) or isobutanol in the presence of a sulfuric acid or strong acid resin catalyst at temperatures between 60-95 °C in a closed system.[15]
Below is a diagram illustrating the synthesis pathway from tert-butanol.
Caption: Synthesis pathway of 2,4,4-trimethylpentene isomers from tert-butanol.
Safety and Handling
2,4,4-Trimethyl-2-pentene is a hazardous substance requiring careful handling.
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Physical Hazards: It is a highly flammable liquid.[5] Its vapors are heavier than air and can form explosive mixtures with air, with a risk of distant ignition.[5] All ignition sources must be eliminated from handling and storage areas. Use of explosion-proof electrical equipment and non-sparking tools is mandatory.[5][16]
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Health Hazards:
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Inhalation: May cause drowsiness, headache, and nausea.[5] High concentrations may affect the central nervous system.[5]
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Eye Contact: May cause serious eye irritation.[16]
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Ingestion: May cause abdominal pain and vomiting. Aspiration into the lungs can cause serious damage.[5][16] Do NOT induce vomiting.[5][16]
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Personal Protective Equipment (PPE): Wear protective gloves, safety spectacles or eye protection, and appropriate respiratory protection (e.g., a filter respirator for organic vapors) depending on the airborne concentration.[5][16]
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Storage and Disposal: Store in a cool, fireproof, well-ventilated area separated from oxidants.[5] Collect spills with an inert absorbent material and dispose of according to local regulations.[5] It is considered toxic to aquatic life with long-lasting effects.[16]
References
- 1. CAS 107-40-4: 2,4,4-Trimethyl-2-pentene | CymitQuimica [cymitquimica.com]
- 2. 2,4,4-Trimethyl-2-pentene | C8H16 | CID 7869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Pentene, 2,4,4-trimethyl- [webbook.nist.gov]
- 5. ICSC 0737 - 2,4,4-TRIMETHYL-2-PENTENE [inchem.org]
- 6. 2,4,4-TRIMETHYL-2-PENTENE | 107-40-4 [chemicalbook.com]
- 7. 2,4,4-三甲基-2-戊烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,4,4-トリメチル-2-ペンテン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2,4,4-trimethyl-2-pentene, 107-40-4 [thegoodscentscompany.com]
- 10. lanxess.com [lanxess.com]
- 11. 2,4,4-TRIMETHYL-2-PENTENE(107-40-4) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 2-Pentene, 2,4,4-trimethyl- [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene - Google Patents [patents.google.com]
- 16. fishersci.com [fishersci.com]
